Zanapezil Fumarate AChE Inhibition Potency: 3.0-fold Greater than Tacrine, 2.4-fold Greater than Physostigmine
In a head-to-head in vitro study using rat cerebral cortex homogenates, Zanapezil fumarate (TAK-147) demonstrated an AChE IC50 of 51.2 nM [1]. Under identical assay conditions, it was quantified as being 3.0-fold more potent than the first-generation AChE inhibitor tacrine and 2.4-fold more potent than physostigmine, a carbamate-based inhibitor [1].
| Evidence Dimension | AChE Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | 51.2 nM |
| Comparator Or Baseline | Tacrine: 153.6 nM (calculated from 3.0-fold difference); Physostigmine: 122.9 nM (calculated from 2.4-fold difference) |
| Quantified Difference | 3.0-fold more potent than tacrine; 2.4-fold more potent than physostigmine |
| Conditions | Rat cerebral cortex homogenates |
Why This Matters
This quantifiable potency advantage supports the selection of Zanapezil fumarate as a more sensitive and efficacious AChE inhibitor reference standard compared to older, less potent comparators.
- [1] Ishihara Y, et al. Neurochemical Effects of 3-[1-(Phenylmethyl)-4-Piperidinyl]-1-(2,3,4,5-Tetrahydro-1H-1-Benzazepin-8-yl)-1-Propanone Fumarate (TAK-147), a Novel Acetylcholinesterase Inhibitor, in Rats. J Pharmacol Exp Ther. (Abstract from ScienceDirect). View Source
